molecular formula C23H21NO4S B491602 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 518320-90-6

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B491602
CAS No.: 518320-90-6
M. Wt: 407.5g/mol
InChI Key: JYAPLDZBJOZAHD-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a naphthofuran moiety and a benzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation and methylation: The naphthofuran core is then subjected to acetylation and methylation reactions to introduce the acetyl and methyl groups.

    Sulfonamide formation: The final step involves the reaction of the modified naphthofuran with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methoxybenzenesulfonamide
  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide

Uniqueness

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthofuran core with a dimethylbenzenesulfonamide group makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-13-9-10-14(2)21(11-13)29(26,27)24-20-12-19-22(15(3)25)16(4)28-23(19)18-8-6-5-7-17(18)20/h5-12,24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAPLDZBJOZAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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